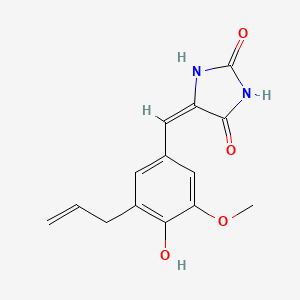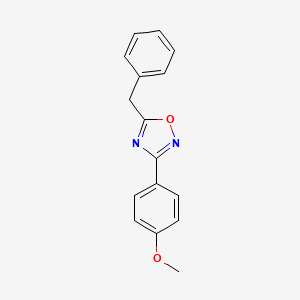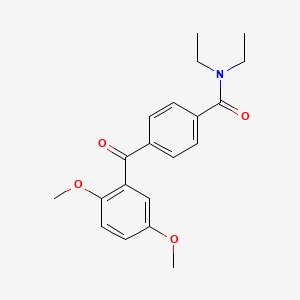![molecular formula C16H14F3NO2 B5703412 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied for its therapeutic potential in various fields of medicine. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
Mecanismo De Acción
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a potent inhibitor of the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are activated by cold temperatures and menthol, leading to an influx of calcium ions into the cell. Inhibition of these channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide leads to a reduction in calcium influx and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. These include a reduction in cancer cell proliferation, migration, and invasion, a reduction in pain sensation, and a reduction in cold-induced thermogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. This allows for precise modulation of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide activity without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of more potent and selective 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer and pain. Another area of research is the investigation of the role of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels in other physiological processes, such as inflammation and metabolism. Finally, the development of novel drug delivery systems for 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide could improve its solubility and bioavailability, leading to more effective treatments.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-methylphenol and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to be overexpressed in various types of cancer, including prostate, breast, and colon cancer. Inhibition of these channels has been shown to reduce cancer cell proliferation, migration, and invasion.
Another area of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of pain. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to play a crucial role in cold-induced pain and neuropathic pain. Inhibition of these channels has been shown to reduce pain sensation in animal models.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-4-2-7-14(8-11)22-10-15(21)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRGXROQGOSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)


![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)